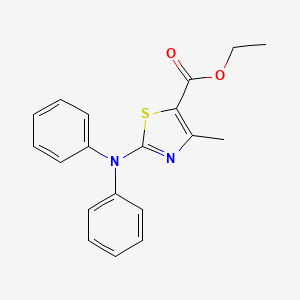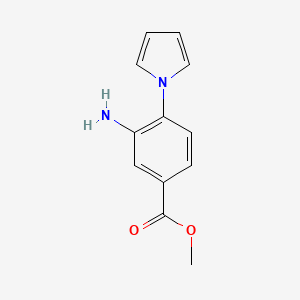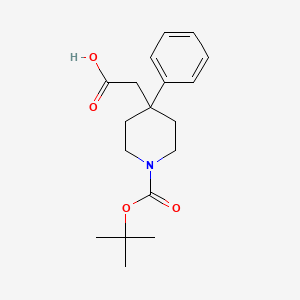
2-(1-(tert-ブトキシカルボニル)-4-フェニルピペリジン-4-イル)酢酸
概要
説明
2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Synthesis Analysis
The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is obtained from the starting material 2-aminoacetic acid through esterification, hydrogenizing amination Dieckmann condensation, decarboxylation, Wittig and hydrogenation . The yield of 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is 26.4% .Molecular Structure Analysis
2-(3-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .Chemical Reactions Analysis
The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .科学的研究の応用
PROTAC開発
この化合物は、標的タンパク質分解のためのPROTAC(プロテオリシス標的キメラ)開発における剛性リンカーとして有用です . 二官能性タンパク質分解剤のリンカー領域に剛性を組み込むことで、分解剤の3次元配向、したがって三元複合体の形成に影響を与える可能性があり、薬物のような特性の最適化につながります .
化学コンジュゲート
この化合物は、化学コンジュゲートの開発に使用できます . これらは、通常、薬物と標的化剤を組み合わせて、治療特性が向上した新しい化学物質を生成するエンティティです。
アミノ酸保護
この化合物は、tert-ブトキシカルボニル(Boc)基を含んでいます。これは、有機化学で一般的にアミンの保護に使用されています . これにより、アミン基に影響を与えることなく、分子の他の部分に対して選択的な反応を行うことができます。
イオン液体の合成
この化合物は、市販されているtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から得られる室温イオン液体の合成に使用できます . これらのイオン液体は、複数の反応性基を持ち、さまざまな有機合成用途で使用できます .
ジペプチド合成
この化合物は、ジペプチドの合成に使用できます . ジペプチドは、1つのペプチド結合によって接続された2つのアミノ酸残基からなるペプチドの一種です。それらは、生物学的研究や薬物開発においてさまざまな用途を持っています。
作用機序
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
The compound 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid, often referred to as a Boc-protected compound, acts as a protecting group for amines in chemical reactions . The tert-butyloxycarbonyl (Boc) group is added to the amine to protect it during reactions, allowing for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA), resulting in the deprotection of the amine .
Biochemical Pathways
The biochemical pathways affected by 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid are related to the synthesis of peptides . The Boc group is the most used protection of amino groups in the synthesis of peptides . The specific pathways affected would depend on the peptide being synthesized and the other components of the PROTAC molecule.
Result of Action
The molecular and cellular effects of the action of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid are related to its role as a protecting group for amines and as a linker in PROTAC molecules . By protecting amines during reactions, it allows for the selective transformation of other functional groups . As a linker in PROTAC molecules, it enables the targeted degradation of specific proteins .
Action Environment
The action, efficacy, and stability of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the Boc group . Additionally, the presence of other reactive species or compounds in the environment could potentially interfere with its function as a protecting group or linker.
Safety and Hazards
将来の方向性
To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
生化学分析
Biochemical Properties
2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid plays a crucial role in biochemical reactions, particularly in the context of targeted protein degradation. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of ternary complexes that lead to protein degradation. The compound acts as a linker that connects a ligand binding to the target protein with an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein . This interaction is essential for the efficacy of PROTACs in degrading disease-related proteins.
Cellular Effects
The effects of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation can lead to the downregulation of specific proteins, thereby affecting cellular pathways and processes . For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis. Additionally, the compound’s impact on gene expression can result in changes in the transcriptional profile of cells, further influencing cellular behavior.
Molecular Mechanism
At the molecular level, 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to both the target protein and the E3 ubiquitin ligase, facilitating the formation of a ternary complex that promotes ubiquitination . This process involves the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The compound’s ability to induce protein degradation is a result of its precise molecular interactions and the subsequent activation of the ubiquitin-proteasome system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained protein degradation and prolonged cellular effects. The exact temporal dynamics of these effects depend on various factors, including the experimental conditions and the specific target proteins involved.
Dosage Effects in Animal Models
The effects of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid vary with different dosages in animal models. At lower doses, the compound may effectively induce protein degradation without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and off-target interactions. Studies in animal models have demonstrated that there is a threshold dose beyond which the compound’s effects become detrimental. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active forms . These metabolic pathways can affect the compound’s bioavailability, distribution, and overall efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels can further modulate its biochemical effects.
Transport and Distribution
The transport and distribution of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . These interactions determine the compound’s concentration in specific cellular compartments and tissues, influencing its overall efficacy. The compound’s ability to accumulate in target tissues is essential for its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(1-(Tert-butoxycarbonyl)-4-phenylpiperidin-4-YL)acetic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization is crucial for its interaction with target proteins and the subsequent induction of protein degradation. The compound’s activity can be modulated by its precise subcellular distribution, which affects its accessibility to target proteins and the efficiency of the degradation process.
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,13-15(20)21)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZLCYDLZUDCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678172 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644982-20-7 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-phenylpiperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)
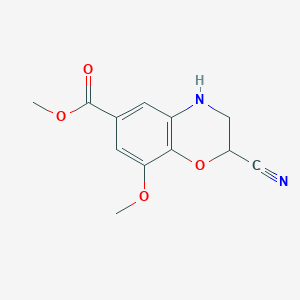



amine](/img/structure/B1391766.png)
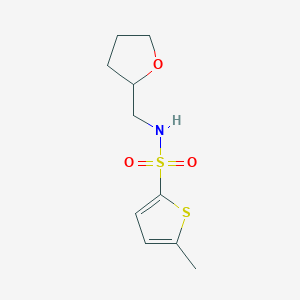
![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)
